molecular formula C11H8F3NO3 B8327870 Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8327870
M. Wt: 259.18 g/mol
InChI Key: XQFOPBIDNAAVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)- is a useful research compound. Its molecular formula is C11H8F3NO3 and its molecular weight is 259.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

3-cyano-4-(1,1,1-trifluoropropan-2-yloxy)benzoic acid

InChI

InChI=1S/C11H8F3NO3/c1-6(11(12,13)14)18-9-3-2-7(10(16)17)4-8(9)5-15/h2-4,6H,1H3,(H,16,17)

InChI Key

XQFOPBIDNAAVKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-bromo-2-(2,2,2-trifluoro-1-methylethoxy)benzonitrile in a mixed solvent of toluene/THF (4:1) was added a solution of n-BuLi in n-hexane at −78° C. With passing a CO2 gas therethrough, the solution was stirred for 0.5 hour. To the reaction solution was added a 1M aqueous NaOH solution to complete the reaction, and followed by extraction with diethyl ether. The organic layer was acidified by adding 1M HCl, extracted with EtOAc, dried over anhydrous MgSO4, and concentrated. The residue was purified by silica gel chromatography (chloroform:CH3OH=97:3 to 90:10) to obtain 3-cyano-4-(2,2,2-trifluoro-1-methylethoxy)benzoic acid as a white solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 440 mg (1.81 mmol) of 5-formyl-2-(2,2,2-trifluoro-1-methylethoxy)benzonitrile (from Step A) in 20 mL of acetone at 0° C. was added dropwise a solution of Jones reagent, which was prepared by dissolving 0.27 g (2.71 mmol) of chromium (VI) oxide in 0.25 mL of concentrated sulfuric acid and diluted with 2 mL of water at 0° C. The reaction mixture was gradually warmed up to rt, stirred overnight, and concentrated. The residue was diluted with 20 mL of EtOAc and washed with brine (10 mL), H2O (3×10 mL), and brine (10 mL). The organic layer was dried over MgSO4 and concentrated to give 0.44 g of the title compound: 1H NMR (500 Mhz, CDCl3) δ 1.69 (d, J=6.4, 3H), 4.94 (m, 1H), 7.16 (d, J=9.1, 1H), 8.34 (dd, J=2.0, 6.9, 1H), 8.42 (d, J=2.1, 1H).
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